Leconotide - 247207-64-3

Leconotide

Catalog Number: EVT-394383
CAS Number: 247207-64-3
Molecular Formula: C107H179N35O36S7
Molecular Weight: 2756.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leconotide is a synthetic peptide derived from conotoxins, specifically an omega-conotoxin. It is primarily known for its role as a selective blocker of neuronal voltage-sensitive calcium channels, particularly the N-type calcium channels (Cav2.2). This compound has garnered attention in pain management due to its potential analgesic properties without the side effects commonly associated with traditional opioids. Leconotide is classified as a neurotoxin and is used in research settings to explore its therapeutic applications in neuropathic pain and other conditions.

Synthesis Analysis

Leconotide is synthesized using solid-phase peptide synthesis techniques, which involve several key steps:

  1. Peptide Bond Formation: Amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin.
  2. Disulfide Bond Formation: The formation of disulfide bonds between cysteine residues is crucial for the stability and biological activity of the peptide.
  3. Post-Translational Modifications: These modifications can enhance the peptide's stability and efficacy.

The synthesis process focuses on optimizing these reactions to ensure the integrity of the peptide while maintaining cost-effectiveness in production. Common reagents used include oxidizing agents for disulfide bond formation and reducing agents for breaking these bonds when necessary .

Molecular Structure Analysis

Leconotide has a complex structure characterized by multiple amino acids and disulfide bridges that contribute to its stability and function. The molecular formula of Leconotide is C107H179N35O36S7C_{107}H_{179}N_{35}O_{36}S_{7}, indicating a large and intricate molecular architecture. The InChI Key for Leconotide is HBMCYCKNGADUQP-CFIKXUEXSA-N, which provides a unique identifier for chemical substances .

Structural Features

  • Disulfide Bridges: These are critical for maintaining the three-dimensional conformation necessary for activity.
  • Amino Acid Composition: The specific sequence and arrangement of amino acids influence the binding affinity to calcium channels.
Chemical Reactions Analysis

Leconotide undergoes several important chemical reactions that are vital for its synthesis and functionality:

  1. Oxidation: This reaction leads to the formation of disulfide bonds, which are essential for the structural integrity of the peptide.
  2. Reduction: Under reducing conditions, disulfide bonds can be broken, allowing for further modifications or analysis.
  3. Substitution Reactions: Specific amino acid residues may be modified to enhance stability or activity, impacting how Leconotide interacts with its target channels .

Common reagents involved in these reactions include iodine as an oxidizing agent and dithiothreitol as a reducing agent.

Mechanism of Action

Leconotide acts primarily by blocking N-type calcium channels (Cav2.2), which play a significant role in neurotransmitter release and pain transmission pathways. By inhibiting these channels, Leconotide effectively reduces excitatory neurotransmitter release, leading to antihyperalgesic effects.

Key Mechanistic Insights

  • Selectivity: Leconotide exhibits greater selectivity for sensory neurons compared to sympathetic neurons, which may contribute to its reduced side effects compared to other conotoxins like ziconotide.
  • Potency Variability: The presence of beta subunits in calcium channel constructs can significantly alter the potency of Leconotide, requiring higher doses to achieve desired effects in certain contexts .
Physical and Chemical Properties Analysis

Leconotide possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Molecular Weight: Approximately 2,500 Da, characteristic of larger peptides.
  • Solubility: Generally soluble in aqueous solutions, facilitating its use in intravenous applications.
  • Stability: The presence of disulfide bonds enhances stability against enzymatic degradation.

These properties are critical when considering formulation strategies for therapeutic applications.

Applications

Leconotide's primary application lies within scientific research and potential therapeutic uses:

  1. Pain Management: Its ability to block calcium channels makes it a candidate for treating various forms of neuropathic pain without the adverse effects associated with opioid medications.
  2. Research Tool: Leconotide is utilized in laboratory settings to study calcium channel functions and their roles in pain signaling pathways .
  3. Development of Analgesics: Ongoing research aims to develop more effective formulations or analogs based on Leconotide's structure and mechanism.
Introduction to Leconotide in Neuropharmacological Research

Leconotide (CNSB004) represents a significant advancement in neuropharmacology as a selective N-type voltage-gated calcium channel (Cav2.2) blocker derived from cone snail venoms. This synthetic analogue of ω-conotoxin CVID, isolated from Conus catus, exhibits potent analgesic properties without the administration limitations of earlier calcium channel blockers [1] [5]. Its mechanism centers on presynaptic inhibition of neurotransmitter release in spinal nociceptive pathways, fundamentally altering pain signal transmission. As chronic pain conditions affect approximately 20% of adults globally and existing therapies (particularly opioids) face limitations in efficacy, safety, and tolerability, Leconotide offers a non-opioid therapeutic strategy with a novel mechanism of action [3] [6]. Research demonstrates its exceptional potential to overcome the delivery challenges associated with intrathecal administration of first-generation conopeptides like ziconotide, thereby expanding clinical applicability for neuropathic pain states [1] [5] [10].

Pharmacological Context of Calcium Channel Blockers in Pain Modulation

Voltage-gated calcium channels (VGCCs), particularly the N-type (Cav2.2), play a pivotal role in nociceptive processing within the dorsal horn of the spinal cord. These channels are densely localized on the presynaptic terminals of primary afferent neurons (Aδ and C fibers), where they regulate calcium influx essential for the vesicular release of pronociceptive neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide (CGRP) [4] [10]. Under chronic neuropathic or inflammatory pain conditions, Cav2.2 channel expression and function are frequently upregulated, contributing to central sensitization and heightened pain states. Consequently, selective blockade of these channels disrupts the primary transmission of nociceptive signals without affecting motor function or cardiovascular regulation mediated by other VGCC subtypes like L-type or P/Q-type channels [4] [6] [10].

Leconotide specifically targets the α1B pore-forming subunit of Cav2.2 channels with high affinity. Preclinical electrophysiological studies confirm its mechanism involves binding to the channel's extracellular pore region, physically obstructing ion flux and thereby reducing neurotransmitter release from sensory neurons [1] [5]. This distinguishes it from gabapentinoids (e.g., gabapentin, pregabalin), which modulate channel trafficking via the α2δ auxiliary subunit rather than direct pore blockade [4] [10]. Crucially, Leconotide demonstrates a significant therapeutic advantage over the first approved conopeptide analgesic, ziconotide (ω-conotoxin MVIIA from Conus magus), due to its bioavailability via intravenous (IV) administration. Whereas ziconotide requires invasive intrathecal delivery because of poor blood-brain barrier penetration and systemic instability, Leconotide achieves effective spinal concentrations following IV injection, as confirmed in rodent pain models [1] [5].

Table 1: Comparative Pharmacological Profile of Select N-type Calcium Channel Blockers for Pain

CompoundSource Conus SpeciesPrimary TargetRoute of AdministrationTherapeutic Window LimitationKey Differentiator
Leconotide (CNSB004)C. catusCav2.2 (N-type)Intravenous (IV)Minimal side effects at efficacious dosesIV efficacy without motor impairment
Ziconotide (SNX-111)C. magusCav2.2 (N-type)Intrathecal (IT) onlyNarrow; significant CNS side effectsRequires implanted pump for delivery
ω-conotoxin GVIAC. geographusCav2.2 (N-type)Not clinically applicableIrreversible bindingResearch tool only

The efficacy of Leconotide is most compellingly demonstrated in a streptozotocin-induced rat model of diabetic neuropathic pain. At its maximum tolerated IV dose (2 mg/kg), Leconotide reversed thermal hyperalgesia by 51.7%, starkly contrasting with ziconotide's 0.4% reversal at its highest safe IV dose (0.02 mg/kg; p<0.001) [1]. Furthermore, Leconotide exhibits dose-dependent antihyperalgesia, with its effects significantly potentiated by co-administration of sub-analgesic doses of the potassium channel modulator flupirtine (5 mg/kg intraperitoneally). While individually ineffective, this combination yielded an 84.1% reversal of hyperalgesia, demonstrating a synergistic interaction not observed with ziconotide [1]. This synergistic potential significantly broadens its therapeutic scope and may allow lower dosing to mitigate potential adverse effects. Importantly, rigorous behavioral monitoring (open-field activity) and physiological assessments (non-invasive blood pressure) confirmed the absence of motor impairment or cardiovascular side effects at therapeutic doses, underscoring its favorable safety window [1].

Evolutionary Origins of Conopeptides in Venom-Based Therapeutics

Leconotide exemplifies the successful translation of predatory venom components into sophisticated neuropharmacological tools. Cone snails (genus Conus), a group of over 800 species of marine gastropods, have evolved complex venoms comprising hundreds to thousands of bioactive peptides (conopeptides or conotoxins) for prey capture and defense [2] [5] [7]. These peptides are typically small (10–40 amino acids), disulfide-rich, and often feature extensive post-translational modifications (e.g., C-terminal amidation, proline hydroxylation, tyrosine sulfation, γ-carboxyglutamate residues) that enhance stability, receptor affinity, and target specificity [2] [5] [7]. Leconotide belongs to the ω-conotoxin family, characterized by their specific inhibition of voltage-gated calcium channels. This family falls under the O-superfamily of conotoxins, defined by a characteristic cysteine framework (C-C-CC-C-C) forming an inhibitory cysteine knot (ICK) motif that confers exceptional structural stability against enzymatic degradation [2] [5].

The evolutionary driver for conopeptide diversity is the "arms race" between predator and prey. Each Conus species specializes in hunting specific prey (fish, worms, or other mollusks), necessitating venom components exquisitely tuned to disrupt the nervous systems of those targets. Consequently, conopeptides display remarkable target specificity honed by natural selection. ω-Conotoxins, including Leconotide's natural precursor (CVID) from the piscivorous Conus catus, evolved to rapidly immobilize fish by blocking neuromuscular transmission via Cav2.2 inhibition [1] [5] [7]. The high degree of sequence hypervariability within the peptide loops between cysteine residues, particularly in regions critical for target interaction, underpins the species-specific potency and selectivity observed across different ω-conotoxins [2] [5] [7]. This vast molecular diversity, estimated at over 100,000 unique conopeptides across all species, represents an unparalleled natural library for ion channel drug discovery [5] [7].

Table 2: Key Conopeptide Classes and Their Therapeutic Potential

Conopeptide ClassCysteine FrameworkPrimary Molecular TargetBiological EffectTherapeutic Application/Lead
ω-conotoxinO-Superfamily (C-C-CC-C-C)N-type (Cav2.2) Voltage-gated Ca2+ ChannelsInhibition of neurotransmitter releaseChronic Pain (Leconotide, Ziconotide)
μ-conotoxinM-Superfamily (CC-C-C)Voltage-gated Na+ Channels (Nav1.4)Muscle paralysisMuscle relaxants, Local anesthetics
α-conotoxinA-Superfamily (CC-C-C)Nicotinic Acetylcholine Receptors (nAChR)Neuromuscular blockadePain, Addiction
ConantokinNo disulfidesNMDA ReceptorsInhibition of excitatory transmissionNeuroprotection, Epilepsy
κ-conotoxinI-SuperfamilyVoltage-gated K+ ChannelsChannel blockade or modulationAtrial fibrillation, Autoimmune disease

The discovery and development of Leconotide highlight the critical role of ecological and pharmacological screening in venom-based drug discovery. Initial identification of ω-conotoxin CVID involved venom gland transcriptomics and proteomics of Conus catus, followed by functional characterization using electrophysiology and rodent pain models [1] [5]. This process mirrors that of ziconotide (from C. magus), but Leconotide's distinct sequence confers superior pharmacokinetic properties enabling IV use. Its sequence divergence, particularly in the hydrophilic loops responsible for channel interaction and its overall charge distribution, likely contributes to its differential bioavailability and reduced CNS side effect profile compared to ziconotide [1] [5]. Beyond direct channel blockade, Leconotide exemplifies the potential for identifying synergistic interactions within venom systems. Its potentiation by flupirtine, a Kv7 potassium channel opener and NMDA receptor antagonist, suggests that conopeptides can form the basis for rational polypharmacy targeting complementary pain pathways [1]. This mirrors the natural strategy of cone snails, whose venoms contain complex mixtures of peptides acting synergistically to ensure rapid prey subjugation [2] [5] [7].

Properties

CAS Number

247207-64-3

Product Name

Leconotide

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C107H179N35O36S7

Molecular Weight

2756.3 g/mol

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N

Synonyms

CYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.